molecular formula C5H11NO2 B7816313 5-(Hydroxymethyl)pyrrolidin-3-ol

5-(Hydroxymethyl)pyrrolidin-3-ol

Cat. No. B7816313
M. Wt: 117.15 g/mol
InChI Key: CALDMMCNNFPJSI-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Hydroxymethyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Nucleosides and Nucleic Acids :

    • 5-(Hydroxymethyl)pyrrolidin-3-ol has been used in the synthesis of 1′-aza-C-nucleosides, important components in nucleic acid research. This synthesis involves reactions with pyrimidine derivatives, offering a pathway to create bioactive molecules with potential applications in medicinal chemistry (Filichev & Pedersen, 2001).
  • Formation of Pyridin-3-ols in Foods :

    • Research has shown that 5-(Hydroxymethyl)pyrrolidin-3-ol can form from 5-Hydroxymethylfurfural in the presence of ammonia-producing compounds, a process relevant in understanding the formation of pyridin-3-ols in foods. This reaction is significant in the study of food chemistry and the effects of thermal processing on food components (Hidalgo, Lavado-Tena, & Zamora, 2020).
  • Incorporation in Oligodeoxynucleotides :

    • The compound has been incorporated into oligodeoxynucleotides as an intercalating nucleic acid (INA), affecting the stability of DNA and RNA duplexes. This has implications in the field of molecular biology and genetics, particularly in studying the structure and function of nucleic acids (Filichev & Pedersen, 2003).
  • Synthesis of Pyrrolidin-3-ols and Azetidines :

    • It is used in the stereoselective synthesis of pyrrolidin-3-ols and azetidines, demonstrating its role in creating structurally diverse compounds with potential applications in synthetic and medicinal chemistry (Medjahdi et al., 2009).
  • Glycosidase Inhibitory Activities :

    • Derivatives of 5-(Hydroxymethyl)pyrrolidin-3-ol have been synthesized and found to exhibit glycosidase inhibitory activities, relevant in the development of therapeutic agents for diseases related to glycosidase enzymes (Popowycz et al., 2004).
  • Asymmetric Synthesis and Drug Development :

    • The compound is involved in the asymmetric synthesis of various bioactive molecules, highlighting its importance in the pharmaceutical industry for developing new drugs (Kotian et al., 2005).
  • Iron Chelating Properties :

    • Research on derivatives of 5-(Hydroxymethyl)pyrrolidin-3-ol has explored their iron chelating properties, which is significant in the treatment of iron overload diseases (Lachowicz et al., 2016).

properties

IUPAC Name

5-(hydroxymethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALDMMCNNFPJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587956
Record name 5-(Hydroxymethyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)pyrrolidin-3-ol

CAS RN

104587-51-1
Record name 5-(Hydroxymethyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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